molecular formula C21H23N3O4S B300681 (5E)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Numéro de catalogue B300681
Poids moléculaire: 413.5 g/mol
Clé InChI: OZDFYFFAIPPSHR-WOJGMQOQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5E)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione, commonly known as MPT0B390, is a thiazolidinedione compound that has gained attention in recent years due to its potential therapeutic effects.

Mécanisme D'action

The mechanism of action of MPT0B390 is not fully understood. However, studies have shown that MPT0B390 exerts its therapeutic effects through various pathways, including the inhibition of STAT3 signaling, the activation of AMPK signaling, and the inhibition of HDAC activity.
Biochemical and Physiological Effects:
MPT0B390 has been shown to have various biochemical and physiological effects. In cancer research, MPT0B390 has been shown to inhibit cancer cell growth, induce apoptosis, and inhibit tumor angiogenesis. In diabetes research, MPT0B390 has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease oxidative stress. In Alzheimer's disease research, MPT0B390 has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using MPT0B390 in lab experiments is its potential therapeutic effects in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder the development of MPT0B390 as a therapeutic agent.

Orientations Futures

For MPT0B390 research include further studies to elucidate its mechanism of action, optimization of its synthesis method, and the development of MPT0B390 as a therapeutic agent for various diseases. Additionally, studies on the pharmacokinetics and toxicity of MPT0B390 are needed to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

MPT0B390 is synthesized through a multistep reaction process. The first step involves the reaction of 2-(morpholin-4-yl)acetic acid with thionyl chloride to form 2-(morpholin-4-yl)acetyl chloride. The second step involves the reaction of 2-(morpholin-4-yl)acetyl chloride with 5-(1-(propan-2-yl)-1H-indol-3-yl)pent-2-en-4-one to form the intermediate compound. The final step involves the reaction of the intermediate compound with thiosemicarbazide to form MPT0B390.

Applications De Recherche Scientifique

MPT0B390 has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, MPT0B390 has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. In diabetes research, MPT0B390 has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. In Alzheimer's disease research, MPT0B390 has been shown to reduce amyloid-beta accumulation and improve cognitive function in Alzheimer's disease mouse models.

Propriétés

Nom du produit

(5E)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Formule moléculaire

C21H23N3O4S

Poids moléculaire

413.5 g/mol

Nom IUPAC

(5E)-3-(2-morpholin-4-yl-2-oxoethyl)-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H23N3O4S/c1-14(2)23-12-15(16-5-3-4-6-17(16)23)11-18-20(26)24(21(27)29-18)13-19(25)22-7-9-28-10-8-22/h3-6,11-12,14H,7-10,13H2,1-2H3/b18-11+

Clé InChI

OZDFYFFAIPPSHR-WOJGMQOQSA-N

SMILES isomérique

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

SMILES canonique

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.